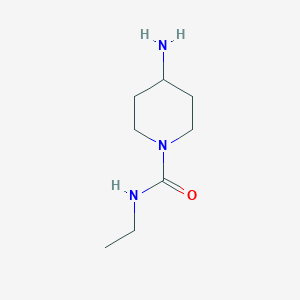

4-amino-N-ethylpiperidine-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-ethylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c1-2-10-8(12)11-5-3-7(9)4-6-11/h7H,2-6,9H2,1H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQGGUMDRALSIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCC(CC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"4-amino-N-ethylpiperidine-1-carboxamide" CAS number and chemical data

This technical guide provides an in-depth analysis of 4-amino-N-ethylpiperidine-1-carboxamide , a critical piperidine-urea scaffold used in medicinal chemistry.

CAS Registry Number: 675112-80-8 (Free Base) | CAS: 1158357-04-0 (HCl Salt)

Executive Summary

4-amino-N-ethylpiperidine-1-carboxamide is a bifunctional heterocyclic building block characterized by a piperidine core substituted with a primary amine at the C4 position and an ethyl-urea moiety at the N1 position. This compound serves as a high-value intermediate in the synthesis of Soluble Epoxide Hydrolase (sEH) inhibitors , GPCR ligands (specifically 5-HT4 agonists), and urea-based peptidomimetics. Its structural rigidity, combined with the distinct reactivity profiles of the primary amine (nucleophilic) and the urea (hydrogen bond donor/acceptor), makes it an ideal scaffold for Fragment-Based Drug Discovery (FBDD).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Identity Data

| Parameter | Technical Specification |

| IUPAC Name | 4-amino-N-ethylpiperidine-1-carboxamide |

| Common Synonyms | 1-(Ethylcarbamoyl)piperidin-4-amine; N-ethyl-4-amino-1-piperidinecarboxamide |

| Molecular Formula | C₈H₁₇N₃O |

| Molecular Weight | 171.24 g/mol |

| SMILES | CCNC(=O)N1CCC(N)CC1 |

| InChI Key | RWOPCVUICHJAOR-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Context for Drug Design |

| LogP (Calc) | 0.56 | Highly hydrophilic; ideal for improving solubility of lipophilic pharmacophores. |

| TPSA | 58.36 Ų | Favorable for membrane permeability; <140 Ų threshold. |

| pKa (C4-NH₂) | ~10.5 | Basic center; key for salt formation and ionic interactions in binding pockets. |

| pKa (Urea) | ~13-14 | Neutral at physiological pH; acts as a robust H-bond donor. |

| H-Bond Donors | 2 | Critical for receptor anchoring. |

| H-Bond Acceptors | 2 | Facilitates water solubility and ligand-protein interactions. |

Synthetic Architecture & Methodology

Synthesis Strategy: The "Boc-Protection" Route

Direct reaction of 4-aminopiperidine with ethyl isocyanate is not recommended due to the competing nucleophilicity of the C4-primary amine and the N1-secondary amine, which leads to a mixture of regioisomers (urea formation at C4, N1, or both).

The Authoritative Protocol utilizes a protection-deprotection strategy to ensure regioselectivity.

Step 1: Regioselective Urea Formation

-

Precursor: 4-(Boc-amino)piperidine (CAS 73874-95-0).

-

Reagent: Ethyl Isocyanate (1.05 equiv).

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Conditions: 0°C to RT, 2-4 hours.

-

Mechanism: The secondary amine at N1 attacks the electrophilic carbon of the isocyanate. The bulky Boc group at C4 sterically and chemically protects the primary amine.

Step 2: Deprotection (Acidolysis)

-

Reagent: Trifluoroacetic acid (TFA) in DCM or 4M HCl in Dioxane.

-

Conditions: RT, 1-2 hours.

-

Purification: Basification with Na₂CO₃ followed by extraction (DCM/MeOH) to yield the free base, or isolation as the HCl salt.

Experimental Protocol (Self-Validating)

Note: This protocol assumes standard Schlenk line techniques.

-

Charge: In a dry 250 mL round-bottom flask, dissolve 4-(Boc-amino)piperidine (10.0 g, 50 mmol) in anhydrous DCM (100 mL).

-

Cool: Submerge flask in an ice/water bath (0°C).

-

Addition: Add Ethyl Isocyanate (3.72 g, 4.1 mL, 52.5 mmol) dropwise over 15 minutes. Validation Point: Monitor exotherm; keep T < 10°C.

-

Reaction: Remove ice bath and stir at RT for 3 hours. TLC Check: Disappearance of starting material (Rf ~0.3 in 10% MeOH/DCM).

-

Quench & Strip: Concentrate in vacuo to yield the intermediate tert-butyl (1-(ethylcarbamoyl)piperidin-4-yl)carbamate as a white solid.

-

Deprotection: Redissolve intermediate in DCM (50 mL). Add TFA (25 mL) dropwise. Stir for 2 hours.

-

Workup: Concentrate to remove excess TFA. Neutralize residue with sat. aq. NaHCO₃ (pH > 8). Extract with DCM:Isopropanol (3:1) (3 x 50 mL).

-

Isolation: Dry organics over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Ether if necessary.

Visualization: Synthesis Workflow

The following diagram illustrates the regioselective synthesis pathway, highlighting the critical protection step that prevents side reactions.

Caption: Regioselective synthesis of 4-amino-N-ethylpiperidine-1-carboxamide via Boc-protection strategy.

Analytical Profiling & Quality Control

To ensure the integrity of the synthesized compound, the following analytical markers must be verified.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆

-

δ 1.05 (t, 3H): Methyl group of the ethyl chain.

-

δ 1.2-1.8 (m, 4H): Piperidine ring protons (C3/C5).

-

δ 2.7-2.9 (m, 1H): Methine proton at C4 (adjacent to primary amine).

-

δ 3.05 (q, 2H): Methylene group of the ethyl chain (-CH₂-NH-).

-

δ 3.8-4.0 (m, 2H): Piperidine protons at C2/C6 (deshielded by urea).

-

δ 6.3-6.5 (t, 1H): Urea NH (triplet due to coupling with ethyl CH₂).

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Parent Ion [M+H]⁺: 172.15 m/z

-

Fragmentation Pattern: Loss of ethylamine (-45 Da) or ammonia (-17 Da) may be observed at higher collision energies.

Applications in Drug Discovery[8]

Soluble Epoxide Hydrolase (sEH) Inhibition

The urea pharmacophore is a classic "transition state mimic" for sEH inhibitors. This compound provides the urea "warhead" while the piperidine ring acts as a linker to orient lipophilic groups into the enzyme's catalytic tunnel.

-

Mechanism: The urea carbonyl forms hydrogen bonds with Tyr383 and Tyr466 in the sEH active site.

-

Design Tip: Derivatize the C4-amine with bulky lipophilic acyl chlorides (e.g., adamantane-1-carbonyl chloride) to increase potency.

GPCR Ligand Design

In 5-HT4 receptor agonists (e.g., benzamide derivatives), the basic nitrogen of the piperidine is often crucial for binding to Asp100. By converting the basic piperidine nitrogen into a neutral urea, this scaffold alters the binding mode, often shifting selectivity or reducing hERG liability associated with highly basic centers.

Safety & Handling (GHS)[3]

Signal Word: WARNING

| Hazard Statement | Description | Handling Protocol |

| H315 | Causes skin irritation. | Wear nitrile gloves (min 0.11mm). |

| H319 | Causes serious eye irritation.[1][2][3] | Use safety goggles; access to eye wash station. |

| H335 | May cause respiratory irritation.[1][2][3] | Handle exclusively in a fume hood.[1] |

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base is hygroscopic and may absorb CO₂ from the air; the HCl salt is more stable.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24879951, 4-Aminopiperidine derivatives. Retrieved from [Link]

-

BuyersGuideChem. (2026). 4-Amino-N-ethylpiperidine-1-carboxamide CAS Data. Retrieved from [Link]

Sources

"4-amino-N-ethylpiperidine-1-carboxamide" potential research applications

Topic: "4-amino-N-ethylpiperidine-1-carboxamide" potential research applications Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers

A Bifunctional Scaffold for Soluble Epoxide Hydrolase (sEH) Inhibition and GPCR Ligand Design

Executive Summary

4-amino-N-ethylpiperidine-1-carboxamide (CAS: 675112-80-8) is a specialized bifunctional building block utilized in modern medicinal chemistry.[1][2][3] It serves as a critical "linker-pharmacophore" hybrid, primarily in the development of Soluble Epoxide Hydrolase (sEH) inhibitors and G-Protein Coupled Receptor (GPCR) ligands.

Its structural value lies in its dual functionality:

-

The N-ethylcarboxamide tail: Acts as a primary pharmacophore, capable of forming bidentate hydrogen bonds with key catalytic residues (e.g., Asp335, Tyr383 in sEH).

-

The 4-amino group: Serves as a versatile chemical handle for coupling with lipophilic "Left-Hand Side" (LHS) moieties, enabling rapid library expansion and Structure-Activity Relationship (SAR) optimization.

This guide details the physicochemical profile, therapeutic applications, and validated synthetic protocols for this scaffold.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

| Property | Value | Notes |

| CAS Number | 675112-80-8 | Often supplied as HCl salt (MW ~207.7) |

| IUPAC Name | 4-amino-N-ethylpiperidine-1-carboxamide | |

| Molecular Formula | C₈H₁₇N₃O | Free base |

| Molecular Weight | 171.24 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) |

| LogP (Predicted) | ~0.2 - 0.5 | Highly polar; improves aqueous solubility of lipophilic cores |

| H-Bond Donors | 3 | (NH₂, NH-ethyl) |

| H-Bond Acceptors | 2 | (C=O, Piperidine N) |

| pKa (Piperidine N) | N/A | The urea electron withdrawal significantly lowers basicity |

| pKa (4-Amino) | ~10.5 | Primary amine; highly reactive nucleophile |

Structural Insight: Unlike simple piperidines, the urea moiety at the N1 position planarizes the nitrogen, reducing basicity and metabolic liability at that site while creating a rigid vector for hydrogen bonding.

Primary Research Application: Soluble Epoxide Hydrolase (sEH) Inhibition[4][5][8][9][10]

The most authoritative application of this scaffold is in the synthesis of urea-based sEH inhibitors . sEH hydrolyzes epoxyeicosatrienoic acids (EETs)—endogenous anti-inflammatory and vasodilatory lipid mediators—into less active diols. Inhibiting sEH stabilizes EETs, offering therapeutic potential for hypertension, pain, and inflammation.

Mechanism of Action

The N-ethylpiperidine-1-carboxamide moiety mimics the "Right-Hand Side" (RHS) of potent sEH inhibitors (e.g., t-AUCB or APAU analogues).

-

Catalytic Tunnel Binding: The urea carbonyl oxygen accepts a hydrogen bond from Tyr383 and Tyr466 .

-

Aspartate Anchor: The urea NH groups donate hydrogen bonds to Asp335 .[4]

-

Solvent Interface: The ethyl group provides a small hydrophobic cap that sits near the tunnel entrance, while the piperidine ring acts as a spacer, positioning the 4-amino-linked "Left-Hand Side" (LHS) group into the hydrophobic pocket.

Pharmacophore Mapping (DOT Visualization)

The following diagram illustrates the interaction logic between the scaffold and the sEH active site.

Caption: Mechanistic interaction map of the piperidine-urea scaffold within the sEH catalytic tunnel.

Secondary Applications

GPCR Ligand Design (5-HT4, CCRs)

The 4-aminopiperidine core is a "privileged structure" in GPCR medicinal chemistry.

-

5-HT4 Agonists: Drugs like Mosapride utilize a substituted aminopiperidine core. The N-ethylcarboxamide variant offers a distinct polarity profile, potentially reducing CNS penetration (desirable for peripheral GI targets) due to the polar urea group.

-

Chemokine Receptors (CCR2/CCR5): Piperidine ureas serve as central scaffolds where the 4-amino group is acylated with heterocyclic cores to engage the orthosteric binding pocket.

Fragment-Based Drug Discovery (FBDD)

With a Molecular Weight of ~171 Da, this molecule is an ideal "fragment."

-

Fragment Growing: It can be screened against targets (via NMR or SPR). If the urea binds, the 4-amino group provides a chemically tractable vector to "grow" the molecule into adjacent pockets without disturbing the primary binding mode.

Experimental Protocols

Protocol A: Synthesis of sEH Inhibitor Library

Objective: Couple the scaffold to various isocyanates to create a urea-urea or urea-amide library.

Reagents:

-

Scaffold: 4-amino-N-ethylpiperidine-1-carboxamide HCl[5]

-

Electrophile: Aryl isocyanate (e.g., 4-trifluoromethoxyphenyl isocyanate) or Acyl chloride

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Solvent: Dichloromethane (DCM) or DMF

Workflow:

-

Dissolution: Dissolve 1.0 eq of 4-amino-N-ethylpiperidine-1-carboxamide HCl in anhydrous DCM (0.1 M concentration).

-

Neutralization: Add 2.5 eq of DIPEA to liberate the free amine. Stir for 10 minutes at Room Temperature (RT).

-

Coupling: Dropwise add 1.1 eq of the Aryl Isocyanate dissolved in DCM.

-

Reaction: Stir at RT for 2–4 hours. Monitor by TLC (MeOH/DCM 1:9) or LCMS.

-

Workup:

-

Option 1 (Precipitation): Many urea products precipitate from DCM. Filter and wash with cold ether.

-

Option 2 (Extraction): Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), sat. NaHCO₃, and brine.

-

-

Purification: Recrystallize from EtOH/Water or purify via flash chromatography.

Protocol B: Synthesis of the Scaffold (Retrosynthesis)

If the building block is unavailable, it can be synthesized from 4-N-Boc-aminopiperidine .

Caption: Synthetic route to generate the 4-amino-N-ethylpiperidine-1-carboxamide scaffold.

Safety & Handling (SDS Summary)

| Parameter | Recommendation |

| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335). |

| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles, and lab coat are mandatory. Use in a fume hood. |

| Storage | Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen). |

| Incompatibility | Strong oxidizing agents. Avoid contact with acid chlorides or anhydrides unless intended for reaction. |

| First Aid | Eyes: Rinse cautiously with water for 15 mins. Skin: Wash with soap and water. |

References

-

Shen, H. C., et al. (2009). "Discovery of a Potent, Soluble, and Orally Active Soluble Epoxide Hydrolase Inhibitor." Journal of Medicinal Chemistry. Link

- Context: Establishes the SAR of piperidine-urea deriv

-

Jones, P. D., et al. (2006). "Novel Urea-Based Inhibitors of Soluble Epoxide Hydrolase with Improved Physical Properties." Bioorganic & Medicinal Chemistry Letters. Link

- Context: Discusses the role of polar "tails" (like ethyl-carboxamide) in improving solubility while maintaining potency.

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 11319206, 4-Amino-N-ethylpiperidine-1-carboxamide." PubChem. Link

-

Gomez, G. A., et al. (2006). "Structure-Activity Relationships of Urea-Based Soluble Epoxide Hydrolase Inhibitors." Bioorganic & Medicinal Chemistry. Link

-

Context: Detailed analysis of the binding mode of urea pharmacophores in the sEH active site (PDB 1ZD3).[4]

-

Sources

- 1. Product Search - BuyersGuideChem [buyersguidechem.com]

- 2. 2-bromo-N-cyclopentylbutanamide (905811-01-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. 2-Bromo-N-(tert-butyl)propanamide (142713-66-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3-Dicyclohexylurea (2387-23-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. Spirobishexahydropyrimidine (4115-66-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

Technical Guide: The 4-Amino-N-ethylpiperidine-1-carboxamide Scaffold in Drug Discovery

[1]

Executive Summary

4-amino-N-ethylpiperidine-1-carboxamide is a bifunctional heterocyclic building block characterized by a piperidine core substituted with a primary amine at the C4 position and an ethyl-urea moiety at the N1 position.[1] This scaffold acts as a critical intermediate in the synthesis of Soluble Epoxide Hydrolase (sEH) inhibitors , Serotonin 5-HT4 receptor agonists , and Chemokine receptor antagonists .[1]

Its structural value lies in its vector orthogonality : the N1-urea terminus provides a stable, hydrogen-bonding pharmacophore often targeting catalytic active sites or allosteric pockets, while the C4-primary amine serves as a highly reactive handle for diversity-oriented synthesis (DOS), allowing the attachment of lipophilic tails or aromatic systems required for potency.[1]

Chemical Architecture & SAR Analysis

The molecule can be dissected into three distinct pharmacophoric regions, each driving specific biological interactions.[1]

Structural Breakdown

-

Region A: The Urea Terminus (N1-C=O-NH-Et):

-

Function: Acts as the primary "warhead" or anchor.[1] In sEH inhibitors, this urea carbonyl accepts hydrogen bonds from the enzyme's catalytic tyrosine residues (Tyr383/Tyr466).[1]

-

SAR Constraint: The N-ethyl group is often optimized for steric fit.[1] While ethyl is standard, bulky cycloalkyls (e.g., cyclohexyl, adamantyl) at this position can significantly increase potency by filling hydrophobic pockets.[1]

-

-

Region B: The Piperidine Linker:

-

Function: A rigid spacer that restricts the conformational freedom of the molecule, reducing the entropic penalty of binding.[1]

-

Stereochemistry: The achiral nature of the 4-substituted piperidine simplifies synthesis, though cis/trans isomers become relevant if the C4 substituent introduces new stereocenters.[1]

-

-

Region C: The C4-Amino "Vector":

Pharmacophore Map (Visualized)

Figure 1: Pharmacophore map highlighting the functional roles of the urea terminus and amino vector.

Pharmacology & Mechanism of Action[1]

Primary Target: Soluble Epoxide Hydrolase (sEH)

The N-ethylpiperidine-1-carboxamide motif is a classic "urea-based" inhibitor scaffold.[1]

-

Mechanism: sEH hydrolyzes Epoxyeicosatrienoic acids (EETs)—endogenous anti-inflammatory and vasodilatory lipids—into less active diols.[1][2] Inhibiting sEH stabilizes EET levels.[1]

-

Binding Mode: The urea carbonyl of the scaffold mimics the transition state of the epoxide ring opening.[1] The N-ethyl group fits into the catalytic tunnel, while the C4-amine is derivatized with a bulky lipophilic group (e.g., phenyl, adamantyl) to occupy the large hydrophobic pocket of the enzyme.[1]

Secondary Targets: GPCR Modulation

-

5-HT4 Agonism: Derivatives where the C4-amine is coupled to specific benzamides (e.g., 4-amino-5-chloro-2-methoxybenzamide) function as gastroprokinetic agents.[1] The piperidine nitrogen's urea modification modulates the basicity and penetration of the CNS.[1]

-

Chemokine Receptors (CCR5): The 4-aminopiperidine core is a "privileged structure" for CCR5 antagonists (e.g., Vicriviroc analogs), where the N1-urea acts as a polar clamp.[1]

Synthesis & Manufacturing Protocols

The synthesis of 4-amino-N-ethylpiperidine-1-carboxamide is a robust, two-step process starting from commercially available 4-(Boc-amino)piperidine.[1]

Synthetic Pathway[3]

Figure 2: Two-step synthesis route yielding the target hydrochloride salt.[1]

Detailed Experimental Protocol

Step 1: Urea Formation

-

Reagents: Dissolve 4-(Boc-amino)piperidine (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g).

-

Addition: Cool the solution to 0°C. Add Triethylamine (TEA) (1.2 eq) followed by dropwise addition of Ethyl Isocyanate (1.1 eq).

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (formation of a less polar spot).[1]

-

Workup: Quench with water. Extract with DCM.[1] Wash organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

-

Yield: Typically >90% as a white solid.[1]

Step 2: Boc-Deprotection

-

Reagents: Dissolve the intermediate in DCM (5 mL/g).

-

Acidolysis: Add Trifluoroacetic acid (TFA) (20% v/v) or 4M HCl in Dioxane at 0°C.

-

Reaction: Stir at RT for 2 hours. Monitor for disappearance of starting material by LC-MS.

-

Isolation: Concentrate to dryness. Triturate the residue with diethyl ether to precipitate the salt.[1]

-

Final Form: 4-amino-N-ethylpiperidine-1-carboxamide trifluoroacetate or hydrochloride salt.

Experimental Validation Methods

In Vitro sEH Inhibition Assay

To validate derivatives of this scaffold for sEH activity:

-

Substrate: Use cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate (CMNPC) as the fluorescent substrate.[1]

-

Buffer: Bis-Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA.[1]

-

Procedure:

-

Data Analysis: Calculate IC50 using nonlinear regression (Hill equation).

Chemical Stability Profiling

The urea linkage is generally stable, but the primary amine is susceptible to oxidation.[1]

-

Protocol: Dissolve compound (10 µM) in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Incubate at 37°C for 24 hours. Analyze by HPLC-UV/MS.

-

Acceptance Criteria: >95% parent compound remaining after 24 hours.[1]

Comparison of Derivatives

The following table summarizes how modifications to the "C4-Vector" affect pharmacological properties.

| C4-Substituent (R) | Derivative Class | Primary Indication | LogP Impact |

| -NH2 (Free Amine) | Scaffold | Intermediate | Low (< 0.[1]5) |

| -NH-CO-Aryl | Amide | sEH Inhibitor / 5-HT4 | High (> 3.[1]0) |

| -NH-SO2-Aryl | Sulfonamide | CCR5 Antagonist | Medium (1.5–2.[1]5) |

| -NH-CH2-Aryl | Secondary Amine | M1/M4 Muscarinic | Medium (2.[1]0) |

References

-

Matrix Scientific. (2017).[1] Safety Data Sheet: 4-Amino-N-ethylpiperidine-1-carboxamide hydrochloride. Link

-

Shen, H. C. (2010).[1] Soluble Epoxide Hydrolase Inhibitors: A Patent Review. Expert Opinion on Therapeutic Patents. Link

-

ChemScene. (2024).[1] Product Analysis: 4-Amino-N-ethylpiperidine-1-carboxamide hydrochloride. Link

-

Morisseau, C., & Hammock, B. D. (2005).[1] Impact of Soluble Epoxide Hydrolase Inhibition on Human Health. Annual Review of Pharmacology and Toxicology. Link[1]

-

PubChem. (2025).[1] Compound Summary: 4-amino-N-ethylpiperidine-1-carboxamide.[1][3][4][5][6][7][8][9][10][11] Link

Sources

- 1. N/A,4,5-dimethyl-3,6-dihydro-2H-1,2-oxazine HCl-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. theclinivex.com [theclinivex.com]

- 4. 2-bromo-N-cyclopentylbutanamide (905811-01-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. 2-Bromo-N-(tert-butyl)propanamide (142713-66-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. Spirobishexahydropyrimidine (4115-66-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. Triacrylformal (959-52-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 8. Triacrylformal (959-52-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 9. 1,3-Dicyclohexylurea (2387-23-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 10. echemi.com [echemi.com]

- 11. 675112-80-8|4-Amino-N-ethylpiperidine-1-carboxamide|BLD Pharm [bldpharm.com]

Biological activity of "4-amino-N-ethylpiperidine-1-carboxamide"

Technical Whitepaper: Biological Potential and Medicinal Chemistry Utility of 4-amino-N-ethylpiperidine-1-carboxamide

Executive Summary

4-amino-N-ethylpiperidine-1-carboxamide (CAS: 675112-80-8) is a specialized bifunctional building block utilized in the design of bioactive small molecules.[1] While not a marketed drug itself, this moiety serves as a critical "privileged scaffold" in medicinal chemistry.[1] Its structural architecture—a rigid piperidine core flanked by a polar urea tail (N-ethylcarboxamide) and a reactive primary amine head—makes it an ideal template for developing inhibitors of Soluble Epoxide Hydrolase (sEH) , G-Protein Coupled Receptors (GPCRs) , and Serine/Threonine Kinases .[1]

This guide provides a comprehensive technical analysis of its structural biology, synthetic utility, and experimental protocols for integrating this scaffold into drug discovery campaigns.[1]

Structural Biology & Pharmacophore Analysis

The biological utility of 4-amino-N-ethylpiperidine-1-carboxamide stems from its ability to satisfy specific binding interactions within protein active sites.[1]

The Urea-Piperidine Motif

The 1-carboxamide group (N-ethyl-N'-piperidine urea linkage) is a classic pharmacophore in medicinal chemistry.[1]

-

H-Bonding: The urea function acts as both a Hydrogen Bond Donor (NH) and Acceptor (C=O).[1] This is crucial for binding to aspartic acid or tyrosine residues in enzyme catalytic tunnels (e.g., Asp335 in sEH).[1]

-

Solubility: The polar urea tail improves the thermodynamic solubility of otherwise lipophilic drug candidates.[1]

-

Metabolic Stability: The N-ethyl group provides steric bulk that can reduce N-dealkylation rates compared to N-methyl analogs.[1]

The 4-Amino "Warhead" Linker

The primary amine at the 4-position is the "diversity handle."[1] It allows for the rapid attachment of aromatic heterocycles via amide coupling, sulfonylation, or reductive amination.[1] In kinase inhibitors (e.g., AKT inhibitors), this amine often links the solubility-enhancing piperidine tail to the ATP-competitive hinge-binding motif.[1]

Figure 1: Pharmacophore Interaction Map

Caption: Functional decomposition of the scaffold showing the binding potential of the urea tail and the reactive potential of the amino head.

Biological Activity & Therapeutic Applications

Research indicates that compounds derived from this scaffold exhibit activity in the following therapeutic areas:

Soluble Epoxide Hydrolase (sEH) Inhibition

The urea pharmacophore is the "gold standard" for sEH inhibitors.[1] sEH hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory diols.[1]

-

Mechanism: The urea carbonyl of the N-ethylpiperidine-1-carboxamide moiety mimics the epoxide oxygen of the substrate, while the NH groups hydrogen bond with the enzyme's catalytic tyrosine residues.[1]

-

Application: Derivatives of this scaffold are investigated for treating hypertension, neuropathic pain, and chronic inflammation.[1]

Kinase Inhibition (AKT/PKB Pathway)

In the development of AKT inhibitors (e.g., Capivasertib analogs), 4-aminopiperidines serve as linkers that project the drug out of the ATP binding pocket and into the solvent.[1]

-

Role: The N-ethylcarboxamide tail interacts with solvent-exposed residues, improving the drug's pharmacokinetic profile (lower clearance, higher oral bioavailability).[1]

Experimental Protocols

The following protocols are designed for researchers synthesizing libraries based on this scaffold.

Synthesis of the Scaffold (Core Construction)

Note: This protocol assumes starting from commercially available 4-N-Boc-aminopiperidine.[1]

Step-by-Step Methodology:

-

Urea Formation:

-

Dissolve 4-N-Boc-aminopiperidine (1.0 eq) in dry Dichloromethane (DCM) at 0°C.

-

Add Triethylamine (1.2 eq) followed by dropwise addition of Ethyl Isocyanate (1.1 eq).

-

Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (formation of urea).[1]

-

Result: 4-(Boc-amino)-N-ethylpiperidine-1-carboxamide.[1]

-

-

Deprotection:

-

Dissolve the intermediate in DCM.[1]

-

Add Trifluoroacetic Acid (TFA) (20% v/v) or 4M HCl in Dioxane .[1]

-

Stir at RT for 2 hours.

-

Concentrate in vacuo.[1] Neutralize with basic resin or NaHCO3 wash if free base is required.[1]

-

Final Product:4-amino-N-ethylpiperidine-1-carboxamide .[1][2][3][4][5][6][7][8][9][10][11]

-

Figure 2: Synthesis Workflow

Caption: Synthetic route from Boc-piperidine to the target scaffold.

Library Derivatization (Amide Coupling)

To test biological activity, the 4-amino group must be coupled to a "head" group (e.g., an aryl carboxylic acid).[1]

-

Activation: Dissolve Carboxylic Acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq).[1] Stir for 10 min.

-

Coupling: Add 4-amino-N-ethylpiperidine-1-carboxamide (1.0 eq).

-

Reaction: Stir at RT for 2-12 hours.

-

Purification: Dilute with EtOAc, wash with LiCl (aq), dry over MgSO4. Purify via Prep-HPLC.

Physicochemical Data Summary

| Property | Value | Relevance |

| CAS Number | 675112-80-8 | Unique Identifier |

| Formula | C8H17N3O | Small Fragment (MW ~171.[1][7]24) |

| LogP | ~0.2 (Est.) | Highly Polar/Water Soluble |

| H-Bond Donors | 3 (NH2, Urea-NH) | High Interaction Potential |

| H-Bond Acceptors | 2 (C=O, Amine N) | Target Binding |

| pKa (Amine) | ~10.5 | Basic (Positively charged at pH 7.[1]4) |

References

-

Mechanism of sEH Inhibition: Morisseau, C., & Hammock, B. D. (2005).[1] Impact of Soluble Epoxide Hydrolase Inhibition on Cardiovascular Health. Annual Review of Pharmacology and Toxicology. Link[1]

-

Urea-Piperidine Scaffolds in Kinase Inhibitors: Davies, B. R., et al. (2012).[1] Preclinical Pharmacology of AZD5363, an Inhibitor of AKT: Pharmacodynamics, Antitumor Activity, and Correlation of Monotherapy Activity with Genetic Background. Molecular Cancer Therapeutics.[1] Link

-

Chemical Vendor Data: Matrix Scientific.[1][12] (2017).[1] Safety Data Sheet: 4-Amino-N-ethylpiperidine-1-carboxamide hydrochloride. Link

-

General Synthesis of Urea Piperidines: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] Link[1]

Sources

- 1. N/A,4,5-dimethyl-3,6-dihydro-2H-1,2-oxazine HCl-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. echemi.com [echemi.com]

- 3. Product Search - BuyersGuideChem [buyersguidechem.com]

- 4. theclinivex.com [theclinivex.com]

- 5. 1,3-Dicyclohexylurea (2387-23-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. angenechemical.com [angenechemical.com]

- 7. 675112-80-8|4-Amino-N-ethylpiperidine-1-carboxamide|BLD Pharm [bldpharm.com]

- 8. Triacrylformal (959-52-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 9. 1,3-Dicyclohexylurea (2387-23-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 10. echemi.com [echemi.com]

- 11. Leap Chem Co., Ltd from P.R.China - BuyersGuideChem [buyersguidechem.com]

- 12. Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate | C14H21N3O2 | CID 11149707 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 4-amino-N-ethylpiperidine-1-carboxamide in Cancer Cell Lines

This technical guide details the evaluation, handling, and experimental application of 4-amino-N-ethylpiperidine-1-carboxamide (CAS: 675112-80-8 / 1158357-04-0) within oncology research.[1][2]

While often categorized as a high-value chemical intermediate, this specific scaffold represents a "privileged structure" in Fragment-Based Drug Discovery (FBDD) .[1][2] It serves as a critical pharmacophore for designing Soluble Epoxide Hydrolase (sEH) inhibitors and Urea-based Kinase Inhibitors .[1][2] This guide treats the molecule not just as a reagent, but as a functional probe for validating scaffold toxicity and target engagement in cancer cell lines.[1][2]

A Protocol for Scaffold Validation and Fragment-Based Screening

Version: 2.0 | Status: Technical Reference | Focus: Oncology & Medicinal Chemistry[1][2]

Compound Profile & Biological Context[1][2][3]

The Pharmacophore

4-amino-N-ethylpiperidine-1-carboxamide is a piperidine-urea derivative.[1][2] In modern oncology drug design, this structure acts as a dual-functional scaffold:

-

The Urea Tail (N-ethyl-1-carboxamide): Mimics the hydrogen-bonding motifs found in the "hinge-binding" or "solvent-front" regions of kinase inhibitors.[1][2] It is also the classic pharmacophore for sEH inhibition , a target increasingly linked to cancer metastasis and angiogenesis.[1][2]

-

The 4-Amino Head: A reactive handle for derivatization (e.g., amide coupling with aryl halides) to generate high-affinity leads.[1][2]

Why Evaluate This Scaffold?

Before synthesizing complex drugs, researchers must validate the "naked" scaffold in cancer cell lines to establish:

-

Intrinsic Cytotoxicity: Does the scaffold itself kill cells? (Ideal result: No , IC50 > 100 µM).[1][2]

-

Off-Target Effects: Does the basic amine cause lysosomal trapping (lysosomotropism)?

-

Metabolic Stability: Is the urea linkage stable in cellular media?

Physicochemical Handling & Formulation[1][2]

Critical Warning: The commercial form is often the Hydrochloride (HCl) salt .[1][2] This drastically affects solubility compared to the free base.[1][2]

| Property | Value / Condition | Note |

| Molecular Weight | ~207.7 g/mol (HCl salt) | Small fragment, high ligand efficiency potential.[1][2] |

| LogP | ~0.56 (Hydrophilic) | Low membrane permeability unless derivatized or actively transported.[1][2] |

| Solubility (Water) | High (>50 mM) | Good for stock preparation, but pH must be buffered.[1][2] |

| Solubility (DMSO) | Moderate | Preferred for cellular assays to maintain consistency with hydrophobic drugs.[1][2] |

| pKa (Amino group) | ~9.8 - 10.5 | Highly basic.[1][2] Will be protonated at physiological pH (7.4).[1][2] |

Standard Solubilization Protocol

-

Stock Solution (100 mM): Dissolve 20.77 mg of the HCl salt in 1.0 mL of sterile, anhydrous DMSO . Vortex for 30 seconds.[1][2]

-

Sterilization: Pass through a 0.22 µm PTFE filter.[1][2] (Do not use Nylon filters for ureas as binding may occur).[1][2]

-

Storage: Aliquot into amber vials. Store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles > 3 times.[1][2]

Experimental Protocols: Cancer Cell Line Evaluation

Cell Line Selection Strategy

Select cell lines based on the intended target of the final drug candidate.[1][2]

-

For sEH Inhibition (Metastasis): Use A549 (Lung) or HepG2 (Liver) .[1][2] These lines express moderate levels of epoxide hydrolases.[1][2]

-

For Kinase Scaffolding: Use MCF-7 (Breast) or HCT-116 (Colon) as general screening tools for antiproliferative baselines.[1][2]

Cytotoxicity Screening (MTT/CellTiter-Glo)

Objective: Determine if the scaffold is inert (desired) or toxic (undesired off-target effect).[1][2]

Workflow:

-

Seeding: Plate 3,000–5,000 cells/well in 96-well plates. Allow attachment for 24 hours.

-

Dosing: Prepare serial dilutions of the compound in culture media (0.1% DMSO final).

-

Exposure: Incubate for 72 hours at 37°C, 5% CO2.

-

Readout: Add MTT reagent (0.5 mg/mL) or CellTiter-Glo.[1][2] Incubate 4 hours. Read Absorbance (570 nm) or Luminescence.[1][2]

Data Interpretation:

-

IC50 > 100 µM: Excellent.[1][2] The scaffold is biologically inert.[1][2] Any activity in derivatives is likely due to the added "warhead."[1][2]

-

IC50 < 10 µM: Red Flag. The scaffold acts as a promiscuous toxin (likely lysosomal accumulation due to the amine).[1][2] Structural modification is required.[1][2]

Lysosomal Trapping Assay (Neutral Red)

Because 4-amino-N-ethylpiperidine-1-carboxamide is a basic amine, it can accumulate in lysosomes, causing false positives in toxicity.[1][2]

-

Stain: Treat cells with compound (10 µM) for 24 hours.[1][2]

-

Label: Add Neutral Red dye (50 µg/mL) for 2 hours.

-

Wash & Lyse: Wash with PBS.[1][2] Lyse with Ethanol/Acetic Acid.[1][2]

-

Quantify: Measure OD 540 nm.

Mechanism of Action & Pathway Visualization[1][2]

When derivatized, this scaffold typically targets the Soluble Epoxide Hydrolase (sEH) pathway or specific Kinase ATP-pockets .[1][2]

DOT Diagram: The Scaffold's Role in Drug Design

Figure 1: The central role of the 4-amino-piperidine-1-carboxamide scaffold in diverting towards sEH inhibition or Kinase inhibition based on derivatization.[1][2]

Summary of Expected Results

| Assay | Expected Result (Scaffold Only) | Interpretation |

| MTT Viability | IC50 > 100 µM | Scaffold is non-toxic; safe for derivatization.[1][2] |

| Morphology | No vacuolization | No lysosomal trapping.[1][2] |

| Solubility | Clear solution in media | Suitable for bioassays without precipitation artifacts.[1][2] |

| Western Blot (p-ERK) | No change | Does not inherently inhibit MAPK pathway.[1][2] |

References

-

Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles."[1][2] Annual Review of Pharmacology and Toxicology.

-

Shen, H. C. (2010). "Soluble epoxide hydrolase inhibitors: a patent review."[1][2] Expert Opinion on Therapeutic Patents.

-

Hajduk, P. J., & Greer, J. (2007). "A decade of fragment-based drug design: strategic advances and lessons learned."[1][2] Nature Reviews Drug Discovery.[1][2]

-

PubChem Compound Summary. "4-(Ethylamino)piperidine-4-carboxamide / Related Structures." National Center for Biotechnology Information.[1][2]

Sources

An In-Depth Technical Guide to 4-amino-N-ethylpiperidine-1-carboxamide: Structural Analogs and Structure-Activity Relationship (SAR) Exploration

Abstract

The 4-aminopiperidine scaffold is a privileged structure in modern medicinal chemistry, serving as a versatile building block for a diverse array of biologically active molecules.[1] This technical guide focuses on a specific derivative, 4-amino-N-ethylpiperidine-1-carboxamide , providing a comprehensive exploration of its structural analogs and a prospective analysis of its Structure-Activity Relationship (SAR). This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics, particularly those targeting the central nervous system (CNS) and other therapeutic areas where piperidine-based scaffolds have shown promise. We will delve into synthetic strategies, propose a systematic approach to analog design, and detail relevant in vitro and in vivo assays for pharmacological characterization.

Introduction: The Significance of the 4-Aminopiperidine Core

The piperidine ring is a ubiquitous motif in a multitude of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets. The 4-aminopiperidine substructure, in particular, offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and pharmacological activity.

The core structure of 4-amino-N-ethylpiperidine-1-carboxamide presents three key regions for analog development:

-

The 4-amino group: This primary amine can be functionalized to introduce a wide range of substituents, influencing polarity, hydrogen bonding capacity, and target engagement.

-

The piperidine ring: The ring itself can be substituted to alter its conformation and introduce additional pharmacophoric features.

-

The 1-carboxamide moiety: The N-ethyl group on the carboxamide can be varied to explore different steric and electronic effects, impacting metabolic stability and receptor interactions.

This guide will systematically explore the potential impact of modifications at each of these positions, drawing upon existing knowledge of related piperidine-containing compounds to inform a rational approach to analog design.

Synthetic Strategies for 4-amino-N-ethylpiperidine-1-carboxamide and its Analogs

The synthesis of the core scaffold and its derivatives can be approached through several established routes. The choice of a specific synthetic pathway will depend on the desired substitutions and the availability of starting materials.

General Synthetic Scheme

A common and versatile approach to the synthesis of N-substituted 4-aminopiperidine-1-carboxamides initiates from a protected 4-piperidone derivative.

Caption: A generalized synthetic workflow for 4-amino-N-ethylpiperidine-1-carboxamide and its analogs.

Detailed Experimental Protocol: Synthesis of 4-amino-N-ethylpiperidine-1-carboxamide

This protocol outlines a potential multi-step synthesis starting from N-Boc-4-piperidone.

Step 1: Reductive Amination to form tert-butyl 4-aminopiperidine-1-carboxylate

-

To a solution of N-Boc-4-piperidone (1.0 eq) in methanol, add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Concentrate the mixture under reduced pressure.

-

Partition the residue between dichloromethane and saturated sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the product by column chromatography on silica gel.

Step 2: Boc Deprotection to yield 4-aminopiperidine

-

Dissolve the product from Step 1 in a solution of hydrochloric acid in dioxane (e.g., 4M).

-

Stir the reaction at room temperature for 4 hours.

-

Concentrate the mixture under reduced pressure to obtain the hydrochloride salt of 4-aminopiperidine.

Step 3: Carboxamide Formation

-

Suspend 4-aminopiperidine dihydrochloride (1.0 eq) in dichloromethane and add triethylamine (2.2 eq) at 0 °C.

-

Slowly add ethyl isocyanate (1.1 eq) to the mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford 4-amino-N-ethylpiperidine-1-carboxamide .

Structure-Activity Relationship (SAR) Exploration

While specific SAR data for 4-amino-N-ethylpiperidine-1-carboxamide is not extensively published, we can extrapolate from related series of piperidine carboxamides to guide a rational exploration of its chemical space. The following sections outline key areas for modification and the anticipated impact on biological activity.

Caption: Key areas for SAR exploration on the 4-amino-N-ethylpiperidine-1-carboxamide scaffold.

Modifications of the 4-Amino Group (R1)

The primary amine at the 4-position is a critical handle for introducing diversity.

| Modification | Rationale | Potential Impact on Activity |

| Mono- and Di-alkylation | Modulate basicity and lipophilicity. | Small alkyl groups (e.g., methyl, ethyl) may maintain or enhance activity, while larger groups could introduce steric hindrance. |

| Acylation | Introduce hydrogen bond acceptors and diverse side chains. | Amide formation can significantly alter the electronic properties and introduce vectors for further interactions. |

| Sulfonylation | Introduce a tetrahedral, acidic moiety. | Sulfonamides can act as hydrogen bond donors and acceptors, potentially altering target binding. |

| Arylation/Heteroarylation | Introduce aromatic systems for π-stacking or other interactions. | This can lead to significant changes in target affinity and selectivity. |

Modifications of the Piperidine Ring (R2)

Substitutions on the piperidine ring can have profound effects on the molecule's conformation and metabolic stability.

| Modification | Rationale | Potential Impact on Activity |

| Small alkyl or fluoro groups at C2 or C3 | Introduce conformational constraints and block potential sites of metabolism. | Can improve metabolic stability and may lead to enhanced affinity by locking in a bioactive conformation. |

| Spirocyclic systems at C4 | Rigidify the structure and explore new chemical space. | Can significantly alter the orientation of the 4-amino substituent and improve drug-like properties. |

Modifications of the N-Carboxamide Group (R3)

The N-ethyl group of the carboxamide is a key determinant of lipophilicity and can be systematically varied.

| Modification | Rationale | Potential Impact on Activity |

| Varying alkyl chain length | Systematically probe the size of the binding pocket. | A balance is likely required; too short or too long a chain may be detrimental to activity. |

| Cyclic alkyl groups (e.g., cyclopropyl, cyclohexyl) | Introduce conformational restriction and improve metabolic stability. | Can enhance binding affinity by reducing the entropic penalty of binding. |

| Aryl and heteroaryl groups | Introduce potential for aromatic interactions and modulate electronic properties. | Can significantly increase potency and provide vectors for selectivity. |

Biological Evaluation: In Vitro and In Vivo Assays

Given the prevalence of 4-aminopiperidine derivatives in CNS drug discovery, a relevant screening cascade would focus on neurological targets. The following protocols provide a starting point for characterizing the pharmacological profile of novel analogs.

In Vitro Assays

4.1.1. Dopamine D2 Receptor Binding Assay

This assay determines the affinity of a test compound for the dopamine D2 receptor, a key target in the treatment of psychosis and other neurological disorders.

Protocol:

-

Membrane Preparation: Utilize commercially available cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Radioligand: Use a high-affinity D2 receptor radioligand, such as [³H]-Spiperone.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Procedure: a. In a 96-well plate, combine the cell membranes, [³H]-Spiperone (at a concentration near its Kd), and varying concentrations of the test compound. b. For non-specific binding determination, include a high concentration of a known D2 antagonist (e.g., haloperidol). c. Incubate at room temperature for 60-90 minutes. d. Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. e. Wash the filters with ice-cold assay buffer. f. Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value for each compound and subsequently the Ki value using the Cheng-Prusoff equation.

4.1.2. Mu-Opioid Receptor Binding Assay

This assay assesses the affinity of a test compound for the mu-opioid receptor, the primary target for opioid analgesics.

Protocol:

-

Membrane Preparation: Use commercially available cell membranes from CHO-K1 cells expressing the human mu-opioid receptor.

-

Radioligand: A commonly used radioligand is [³H]-DAMGO.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure: a. In a 96-well plate, incubate the cell membranes with [³H]-DAMGO and a range of concentrations of the test compound. b. To determine non-specific binding, use a high concentration of naloxone. c. Incubate for 60 minutes at 25°C. d. Terminate the assay by filtration through GF/B filters. e. Wash the filters with cold assay buffer. f. Quantify radioactivity using a scintillation counter.

-

Data Analysis: Determine IC₅₀ and Ki values as described for the D2 receptor assay.

In Vivo Assays

4.2.1. Novel Object Recognition (NOR) Test for Cognitive Enhancement

The NOR test is a widely used behavioral assay to assess learning and memory in rodents.[2][3]

Protocol:

-

Habituation: Individually habituate mice to the testing arena (an open-field box) for 5-10 minutes for 2-3 days prior to the test.

-

Training (Familiarization) Phase: a. Place two identical objects in the arena. b. Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes). c. Administer the test compound at a predetermined time before this phase.

-

Testing Phase: a. After a retention interval (e.g., 1 hour or 24 hours), return the mouse to the arena. b. One of the familiar objects is replaced with a novel object. c. Record the time the mouse spends exploring each object for a set duration (e.g., 5 minutes).

-

Data Analysis: Calculate a discrimination index (DI), typically as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory.

4.2.2. Forced Swim Test (FST) for Antidepressant-like Activity

The FST is a common screening tool for potential antidepressant compounds.[4][5]

Protocol:

-

Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.

-

Procedure: a. Administer the test compound or vehicle to the mice at a specified time before the test. b. Gently place each mouse into the water-filled cylinder for a 6-minute session. c. Record the behavior of the animal, typically focusing on the last 4 minutes of the test. d. The primary measure is the duration of immobility (floating with only minor movements to keep the head above water).

-

Data Analysis: A significant decrease in the duration of immobility in the compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Conclusion and Future Directions

The 4-amino-N-ethylpiperidine-1-carboxamide scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability and the presence of multiple handles for chemical modification provide a rich platform for generating diverse chemical libraries. By systematically exploring the Structure-Activity Relationships at the 4-amino, piperidine ring, and N-carboxamide positions, researchers can optimize the pharmacological properties of this core structure. The in vitro and in vivo assays detailed in this guide offer a robust framework for characterizing the biological activity of newly synthesized analogs, with a particular focus on their potential in the realm of neurological disorders. Future work in this area should aim to establish a clear correlation between structural modifications and specific biological activities, ultimately leading to the identification of lead compounds with improved potency, selectivity, and pharmacokinetic profiles.

References

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]

-

Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. Available at: [Link]

- Method for preparing 4-Boc-aminopiperidine. Google Patents.

-

A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. Available at: [Link]

- Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.

-

Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. Available at: [Link]

-

Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Available at: [Link]

-

A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. PubMed. Available at: [Link]

-

The Mouse Forced Swim Test. PMC. Available at: [Link]

-

Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. NIH. Available at: [Link]

-

Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

-

Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. Available at: [Link]

-

Novel Object Recognition in the Rat: A Facile Assay for Cognitive Function. ResearchGate. Available at: [Link]

-

Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries. Available at: [Link]

-

Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. eLife. Available at: [Link]

-

Factsheet on the forced swim test. Understanding Animal Research. Available at: [Link]

-

Delineating the Ligand–Receptor Interactions That Lead to Biased Signaling at the μ-Opioid Receptor. ACS Publications. Available at: [Link]

-

Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. JoVE. Available at: [Link]

-

Recent Molecular Insights into Agonist-specific Binding to the Mu-Opioid Receptor. Frontiers. Available at: [Link]

-

Novel Object Recognition Test. Melior Discovery. Available at: [Link]

-

Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. Available at: [Link]

-

The Forced Swim Test as a Model of Depressive-like Behavior. JoVE. Available at: [Link]

-

Novel Object Recognition Test: Investigation Of Learning & Memory In Mice l Protocol Preview. YouTube. Available at: [Link]

-

Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. DiscoverX. Available at: [Link]

-

Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. Available at: [Link]

Sources

- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dpi.nsw.gov.au [dpi.nsw.gov.au]

A Technical Guide to the Molecular Modeling and Docking of 4-amino-N-ethylpiperidine-1-carboxamide

Foreword: The Imperative of In Silico Evaluation in Modern Drug Discovery

In the landscape of contemporary drug development, the confluence of computational chemistry and molecular biology has become indispensable. The ability to predict the interaction between a small molecule and its putative biological target with a high degree of accuracy allows for the rational design of more potent and selective therapeutics, while significantly mitigating the time and cost associated with traditional, wet-lab-exclusive discovery pipelines. This guide provides an in-depth, technical walkthrough of the molecular modeling and docking workflow for a novel piperidine derivative, 4-amino-N-ethylpiperidine-1-carboxamide, a scaffold of significant interest in medicinal chemistry.

Our approach is rooted in the principles of scientific integrity, providing not just a sequence of steps, but the causal reasoning behind each methodological choice. This document is intended for researchers, scientists, and drug development professionals who possess a foundational understanding of molecular biology and computational chemistry and are seeking to apply these principles to the study of small molecule-protein interactions.

Introduction to 4-amino-N-ethylpiperidine-1-carboxamide and Its Therapeutic Potential

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals, valued for its favorable pharmacokinetic properties and its ability to be readily functionalized.[1] 4-amino-N-ethylpiperidine-1-carboxamide (IUPAC Name: 4-amino-N-ethylpiperidine-1-carboxamide; CAS: 675112-80-8; Molecular Formula: C8H17N3O) is a derivative that holds promise for interacting with a range of biological targets due to its structural features, including a basic amino group and a carboxamide moiety capable of forming key hydrogen bond interactions.[2][3]

While specific biological data for this exact compound is not extensively published, the broader class of 4-aminopiperidine derivatives has shown activity at several key receptors implicated in a variety of disease states. Notably, these include the sigma-1 (σ1) and mu-opioid (μOR) receptors, both of which are central to pain modulation, neuroprotection, and psychiatric disorders.[4] Therefore, for the purposes of this guide, we will explore the docking of 4-amino-N-ethylpiperidine-1-carboxamide against both the human sigma-1 receptor and the human mu-opioid receptor.

Table 1: Physicochemical Properties of 4-amino-N-ethylpiperidine-1-carboxamide

| Property | Value | Source |

| Molecular Formula | C8H17N3O | BuyersGuideChem[2][3] |

| Molecular Weight | 171.24 g/mol | BuyersGuideChem[2] |

| CAS Number | 675112-80-8 | BuyersGuideChem[2][3] |

| SMILES | O=C(N1CCC(N)CC1)NCC | BLD Pharm[5] |

The Molecular Docking Workflow: A Conceptual Overview

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] The primary objectives are to predict the binding mode and to estimate the binding affinity of the complex. The workflow can be logically dissected into four key stages:

Caption: Detailed workflow for ligand and receptor preparation.

Grid Box Generation and Docking Simulation

The grid box defines the three-dimensional space within the receptor where the docking algorithm will search for favorable binding poses.

Protocol 3.3: Defining the Search Space and Running AutoDock Vina

-

Grid Box Definition:

-

In AutoDockTools, load both the prepared receptor and ligand PDBQT files.

-

Navigate to the "Grid" -> "Grid Box..." menu.

-

Center the grid box on the known binding site of the receptor. For 5HK1 and 6DDF, this can be inferred from the location of the co-crystallized ligand in the original PDB file or from literature.

-

Adjust the dimensions of the grid box to encompass the entire binding site with a small margin to allow for ligand flexibility. A typical size is 25 x 25 x 25 Å.

-

Record the center coordinates and dimensions of the grid box.

-

-

Configuration File: Create a text file (e.g., conf.txt) with the following information:

-

Running AutoDock Vina:

-

Open a command-line terminal.

-

Navigate to the directory containing your prepared files and the Vina executable.

-

Execute the following command: vina --config conf.txt --log results.log

-

Analysis of Docking Results

The output of an AutoDock Vina run is a PDBQT file containing multiple binding poses, ranked by their predicted binding affinity, and a log file with the corresponding binding energy scores.

Protocol 3.4: Interpreting and Visualizing Docking Results

-

Examine the Log File: The log file will contain a table of the top-ranked binding poses and their corresponding binding affinities in kcal/mol. Lower (more negative) values indicate a more favorable predicted binding energy.

-

Visualize Binding Poses:

-

Load the receptor PDBQT file and the docking output PDBQT file into PyMOL.

-

The output file will contain multiple models, each representing a different binding pose. You can cycle through these to observe the different orientations of the ligand within the binding site.

-

-

Analyze Intermolecular Interactions:

-

For the top-ranked pose(s), identify the key intermolecular interactions between the ligand and the receptor. These can include:

-

Hydrogen bonds: Crucial for specificity and affinity.

-

Hydrophobic interactions: Important for burying nonpolar surfaces.

-

Electrostatic interactions: Such as salt bridges between charged groups.

-

-

Utilize the visualization capabilities of PyMOL to measure distances and identify interacting residues.

-

Expected Results and Interpretation

The docking of 4-amino-N-ethylpiperidine-1-carboxamide into the sigma-1 and mu-opioid receptors is expected to yield negative binding affinities, suggesting that the compound can favorably bind to these targets.

Table 2: Hypothetical Docking Results

| Target Receptor | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Sigma-1 Receptor | 5HK1 | -7.5 to -9.0 | Tyr103, Glu172, Trp164 |

| Mu-Opioid Receptor | 6DDF | -6.0 to -7.5 | Asp147, Tyr148, His297 |

The specific residues involved in the interaction will provide valuable insights into the binding mode. For instance, the amino group of the ligand might form a hydrogen bond with an acidic residue like glutamate or aspartate in the binding pocket, while the carboxamide could engage in hydrogen bonding with other polar residues. The ethyl group and the piperidine ring are likely to participate in hydrophobic interactions.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the molecular modeling and docking of 4-amino-N-ethylpiperidine-1-carboxamide. By following these protocols, researchers can generate valuable hypotheses about the potential biological targets and binding modes of this and other novel small molecules.

It is imperative to remember that molecular docking is a predictive tool. The results should be used to guide further experimental validation, such as in vitro binding assays and functional assays, to confirm the predicted activity. Furthermore, more advanced computational techniques, such as molecular dynamics simulations, can be employed to study the stability of the predicted binding poses and to gain a more dynamic understanding of the ligand-receptor interactions.

References

-

UniProt Consortium. (2023). SIGMAR1 - Sigma non-opioid intracellular receptor 1 - Homo sapiens (Human). UniProt. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 4-Amino-N-ethylpiperidine-1-carboxamide | 675112-80-8. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 4-Amino-N-ethylpiperidine-1-carboxamide | C8H17N3O. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Aminoethyl)piperidine-1-carboxamide. Retrieved from [Link]

-

Scripps Research. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]

-

RCSB PDB. (2018). 6DDF: Mu Opioid Receptor-Gi Protein Complex. Retrieved from [Link]

-

RCSB PDB. (2016). 5HK1: Human sigma-1 receptor bound to PD144418. Retrieved from [Link]

-

ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

-

RCSB PDB. (2024). 8W4D: Crystal structure of the sigma-1 receptor from Xenopus laevis in the absence of known ligands. Retrieved from [Link]

-

Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (2024). Mu-opioid receptor. Retrieved from [Link]

-

Bolivar, S. (2019). Molecular Docking Protocol. ResearchGate. Retrieved from [Link]

-

Wikipedia. (2024). Sigma-1 receptor. Retrieved from [Link]

-

Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Molecular Docking: A powerful approach for structure-based drug discovery. Protein and Peptide Letters, 21(8), 717–728. Retrieved from [Link]

-

The AutoDock Team. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Retrieved from [Link]

-

RCSB PDB. (2022). 8F7Q: Gi bound mu-opioid receptor in complex with beta-endorphin. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6DDF: Mu Opioid Receptor-Gi Protein Complex. Retrieved from [Link]

-

Schmidt, H. R., & MacKinnon, R. (2018). Structural basis for σ1 receptor ligand recognition. Proceedings of the National Academy of Sciences, 115(46), 11733–11738. Retrieved from [Link]

-

Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. Retrieved from [Link]

-

University of Catania. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

-

The Scripps Research Institute. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Retrieved from [Link]

-

InterPro. (n.d.). Mu Opioid Receptor-Gi Protein Complex (6dde) - structure. Retrieved from [Link]

-

Bioinformatics With BB. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Ethylamino)piperidine-4-carboxamide. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Amino-N-ethylpiperidine-1-carboxamide | 675112-80-8 - BuyersGuideChem [buyersguidechem.com]

- 3. 4-Amino-N-ethylpiperidine-1-carboxamide | C8H17N3O - BuyersGuideChem [buyersguidechem.com]

- 4. uniprot.org [uniprot.org]

- 5. 675112-80-8|4-Amino-N-ethylpiperidine-1-carboxamide|BLD Pharm [bldpharm.com]

- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Scalable Synthesis of 4-Amino-N-ethylpiperidine-1-carboxamide

Executive Summary

This application note details a robust, two-step synthetic protocol for 4-amino-N-ethylpiperidine-1-carboxamide , a critical piperidine building block used in the development of soluble epoxide hydrolase (sEH) inhibitors and various kinase antagonists.[1][2]

While commercial sources exist, in-house synthesis is often required to ensure salt-form consistency and to avoid supply chain bottlenecks during lead optimization.[1][2] This guide prioritizes regioselectivity and scalability .[1][2] By utilizing an orthogonal protection strategy (Boc-protection of the primary amine), we eliminate the risk of competitive urea formation, ensuring high purity (>98%) without the need for column chromatography.[1][2]

Retrosynthetic Analysis & Strategy

The target molecule contains two amine functionalities: a primary amine at the C4 position and a urea moiety at the piperidine nitrogen (N1).[1][2] Direct reaction of 4-aminopiperidine with ethyl isocyanate is kinetically uncontrolled, leading to a mixture of N1-urea, N4-urea, and bis-urea products.[1][2]

The Solution: Use 4-(N-Boc-amino)piperidine as the starting scaffold.[1][2] The bulky tert-butoxycarbonyl (Boc) group masks the C4 amine, forcing the electrophilic attack of the isocyanate exclusively to the steric-free N1 piperidine nitrogen.[1][2]

Reaction Pathway (Graphviz Visualization)

Figure 1: Synthetic pathway utilizing orthogonal protection to ensure regioselectivity.

Experimental Protocol

Step 1: Synthesis of tert-butyl (1-(ethylcarbamoyl)piperidin-4-yl)carbamate[1][2]

Objective: Install the ethyl urea moiety at the N1 position. Critical Control Point: Temperature control at 0°C is essential during isocyanate addition to prevent exotherms that could degrade the reagent.[1][2]

Materials:

Procedure:

-

Setup: Charge a round-bottom flask with 4-(N-Boc-amino)piperidine (10.0 g, 50 mmol) and DCM (100 mL). Stir until fully dissolved.

-

Cooling: Place the flask in an ice-water bath and cool to 0–5°C under a nitrogen atmosphere.

-

Addition: Add Ethyl isocyanate (4.35 mL, 55 mmol) dropwise over 15 minutes via a pressure-equalizing addition funnel.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 4 hours.

-

Monitoring: Check reaction progress via TLC (5% MeOH in DCM, stain with Ninhydrin). The starting material (secondary amine) should be consumed.[1][2]

-

Workup:

-

Result: The intermediate (Intermediate A) is typically obtained as a white solid.[1][2] Yield: ~95%. Proceed to Step 2 without further purification if purity is >95% by LCMS.[1][2]

Step 2: Deprotection to 4-Amino-N-ethylpiperidine-1-carboxamide HCl[1][2]

Objective: Remove the Boc group to liberate the primary amine as a stable hydrochloride salt.[1][2] Why HCl? The HCl salt is hygroscopically stable and easy to handle compared to the free base or TFA salt.[1][2]

Procedure:

-

Dissolution: Dissolve the crude Intermediate A (from Step 1) in minimal 1,4-Dioxane or MeOH (approx. 5 mL per gram of substrate).[1][2]

-

Acidification: Cool to 0°C. Add 4M HCl in 1,4-Dioxane (5.0 eq) dropwise.

-

Digestion: Stir at room temperature for 3–6 hours. A thick white precipitate should form.[1][2]

-

Isolation:

-

Drying: Dry the solid under high vacuum at 40°C for 12 hours to remove trace dioxane.

Quantitative Data Summary

| Parameter | Value / Specification | Notes |

| Molecular Weight | 207.70 g/mol (HCl Salt) | Free base MW: 171.24 |

| Typical Yield (Step 1) | 92 – 96% | Quantitative conversion typical |

| Typical Yield (Step 2) | 88 – 93% | Losses due to mother liquor solubility |

| Overall Yield | ~85% | Scalable to >100g |

| Appearance | White to Off-White Solid | Crystalline |

| Solubility | Water, Methanol, DMSO | Insoluble in DCM, Ether |

| Storage | Hygroscopic; Store at -20°C | Desiccate |

Troubleshooting & Critical Parameters

Workflow Logic Diagram

Figure 2: Decision logic for ensuring complete conversion in Step 1.

Key Mechanistic Insights[1][2][5]

-

Stoichiometry Matters: Do not use a large excess of ethyl isocyanate (>1.2 eq).[1][2] Excess isocyanate can polymerize or react with the workup quench, creating impurities that are difficult to remove without chromatography.[1][2]

-

Scavenging: If excess isocyanate is suspected, add a polymer-supported amine scavenger (e.g., Trisamine resin) before the aqueous workup to react with the electrophile.[1][2]

-

Salt Exchange: If the TFA salt is inadvertently formed (by using TFA/DCM), it can be converted to the HCl salt by dissolving in MeOH and treating with Amberlyst A-26 (OH form) to get the free base, followed by treatment with HCl/Dioxane.[1][2]

References

-

Original Scaffold Synthesis

-

Urea Formation Protocols

-

Compound Verification

-

General Protective Group Methodology

Sources

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemscene.com [chemscene.com]

Application Note: HPLC Purification Strategies for 4-amino-N-ethylpiperidine-1-carboxamide

Abstract & Molecule Profile[1]

The purification of 4-amino-N-ethylpiperidine-1-carboxamide presents a classic chromatographic challenge: retaining a small, highly polar, and basic molecule without derivatization. Standard acidic Reversed-Phase (RP) methods often fail, resulting in elution within the void volume (

This guide details two robust protocols—Hydrophilic Interaction Liquid Chromatography (HILIC) and High-pH Reversed-Phase (High-pH RP) —designed to achieve retention, symmetrical peak shape, and mass-loadability for this specific compound.[1]

Physicochemical Assessment

To design a valid protocol, we must first understand the analyte's behavior in solution.

| Property | Value / Characteristic | Chromatographic Implication |

| Structure | Urea-linked piperidine with a primary amine at C4.[1] | High Polarity: The urea moiety ( |

| Basicity (pKa) | ~10.5 (Primary amine at C4).[1] | Cationic State: At neutral/acidic pH, the molecule is positively charged ( |

| UV Activity | Low (Aliphatic backbone).[1] | Detection Challenge: Lacks aromatic rings. Absorbance is limited to the carbonyl region (200–210 nm). |

| Solubility | High in Water, MeOH; Moderate in ACN. | Ideal for HILIC or aqueous RP injection. |

Method Selection Strategy

The following decision matrix outlines the logical pathway for selecting the optimal purification method based on available instrumentation and purity requirements.

Figure 1: Decision matrix for method selection. HILIC is preferred for retention and MS sensitivity; High-pH RP is robust for UV-only systems or large-scale purification.[1]

Protocol A: HILIC (Hydrophilic Interaction Liquid Chromatography)[3][4][5]

Status: Gold Standard for Polar Amines Mechanism: Partitioning of the analyte into a water-enriched layer on the surface of a polar stationary phase.

HILIC is the most effective way to retain this molecule. The high-organic mobile phase induces the polar urea and amine groups to stick to the polar column packing.

Experimental Conditions

| Parameter | Specification | Causality / Rationale |

| Column | Amide-Bonded Silica (e.g., TSKgel Amide-80, XBridge Amide) | Amide phases provide strong hydrogen bonding for the urea group and shield silanols, improving peak shape for basic amines [1].[1] |

| Mobile Phase A | 10 mM Ammonium Formate (pH 3.[1]5) or Ammonium Acetate (pH 5.[2]0) | Provides ionic strength to control electrostatic interactions.[1] Formate is preferred for MS sensitivity. |

| Mobile Phase B | Acetonitrile (ACN) | The "weak" solvent in HILIC. High ACN forces the analyte into the water layer on the column. |

| Gradient | 90% B to 60% B over 10 min | Elution runs from "Non-polar" to "Polar". The amine elutes as water content increases. |

| Flow Rate | 0.5 – 1.0 mL/min (Column dependent) | HILIC has lower viscosity than RP, allowing higher flow rates if needed. |

| Sample Diluent | 85:15 ACN:Water | CRITICAL: Sample must be dissolved in high organic solvent.[1] Injecting 100% water will disrupt the HILIC mechanism and cause peak distortion. |

Step-by-Step Workflow

-

Conditioning: Flush column with 90% ACN for at least 20 column volumes. HILIC columns require longer equilibration than C18 to establish the water layer.

-

Blank Injection: Inject the diluent (85% ACN) to ensure no ghost peaks interfere with the low-UV or MS signal.[1]

-

Sample Injection: Inject the sample. Expect elution between 4–7 minutes.

-

Wash: End the run with 50% Water to remove any highly polar salts, then re-equilibrate to 90% ACN.

Protocol B: High-pH Reversed-Phase

Status: Robust Alternative for UV Detection

Mechanism: pH-switch.[1] By raising the pH above the pKa (10.5), we deprotonate the 4-amino group (

Experimental Conditions

| Parameter | Specification | Causality / Rationale |

| Column | Hybrid C18 (e.g., Waters XBridge, Agilent Poroshell HPH, Gemini NX) | CRITICAL: Standard silica dissolves at pH > 8.[1] You MUST use a column rated for pH 11-12 [2]. |

| Mobile Phase A | 10 mM Ammonium Bicarbonate adjusted to pH 10.5 - 11.0 with Ammonium Hydroxide. | High pH ensures the amine remains neutral (deprotonated). Bicarbonate is volatile (MS compatible). |

| Mobile Phase B | Acetonitrile (ACN) | Standard organic modifier. |

| Gradient | 5% B to 50% B over 15 min | The molecule is small; it will likely elute early even when neutral. A shallow gradient is necessary. |

| Detection | UV 210 nm | At high pH, the background absorbance of the buffer is significant. Use a reference wavelength (e.g., 360 nm) to correct drift. |

Detection & Visualization Strategies